Tetrahydro-2,2,6-trimethyl-2H-pyran
Description
Structure
3D Structure
Properties
CAS No. |
32700-63-3 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2,2,6-trimethyloxane |
InChI |
InChI=1S/C8H16O/c1-7-5-4-6-8(2,3)9-7/h7H,4-6H2,1-3H3 |
InChI Key |
PNKOSUMBMGVBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(O1)(C)C |
Origin of Product |
United States |
Synthesis Methodologies for Tetrahydro 2,2,6 Trimethyl 2h Pyran and Its Chemical Analogs
Strategic Retrosynthetic Deconstructions and Precursor Utilization
The design of efficient synthetic routes to tetrahydro-2,2,6-trimethyl-2H-pyran and its analogs relies on strategic bond disconnections to identify viable and readily accessible starting materials. Common precursors include terpenic alcohols and other simple acyclic compounds, which can be transformed into the target pyran ring system through various cyclization strategies.
Employment of Dehydrolinalool as a Synthetic Precursor for this compound Derivatives
Dehydrolinalool serves as a key precursor in the synthesis of certain this compound derivatives. A notable example involves the addition of ethynylmagnesium bromide to 6-methylhept-5-en-2-one to produce dehydrolinalool. researchgate.net Subsequent treatment of dehydrolinalool with a mixture of formic acid and water at reflux leads to the formation of 2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran. researchgate.net This intermediate is a valuable building block for further transformations.
Incorporation of Terpenic Alcohols in Biosynthetic Mimicry and Total Synthesis Approaches
The synthesis of tetrahydropyran (B127337) rings often mimics biosynthetic pathways, utilizing terpenic alcohols as starting materials. For instance, the acid-catalyzed cyclization of linalool (B1675412) is a known method to produce linalool oxide, which contains a substituted tetrahydropyran ring. scentree.co This type of electrophile-mediated cyclization is a common strategy. researchgate.net For example, the reaction of linalool with phenylselenyl chloride (PhSeCl) can yield cyclic ethers. researchgate.net Similarly, α-terpineol can be cyclized to afford tetrahydropyran derivatives. researchgate.net These approaches are integral to the total synthesis of various natural products containing the tetrahydropyran motif.
Synthetic Routes Initiated from 6-Methylhept-5-en-2-one
6-Methylhept-5-en-2-one is a versatile and economically important starting material for the synthesis of various terpenes and their derivatives, including this compound. chemicalbook.com One of the primary routes involves its conversion to dehydrolinalool, as previously mentioned. researchgate.net This ketone is a crucial intermediate in the industrial production of compounds like citral (B94496) and linalool, which can then be further transformed into pyran derivatives. chemicalbook.com The synthesis of 6-methyl-5-hepten-2-one (B42903) itself can be achieved through several methods, including routes starting from acetylene (B1199291) and acetone, or from isobutylene. chemicalbook.com
Asymmetric Syntheses Derived from Chiral Starting Materials such as Ethyl (S)-3-hydroxybutanoate
The demand for enantiomerically pure compounds has driven the development of asymmetric syntheses of tetrahydropyran derivatives. While the direct asymmetric synthesis of this compound from ethyl (S)-3-hydroxybutanoate is not explicitly detailed in the provided context, the principle of using chiral starting materials is a well-established strategy in organic synthesis. Asymmetric approaches often involve the use of chiral catalysts or chiral auxiliaries to control the stereochemistry of the cyclization step. For example, asymmetric pyran annulation can be achieved through the convergent union of two different aldehydes with a silyl-stannane reagent, facilitated by a BINOL-titanium tetraisopropoxide (BITIP) catalyst to create chiral hydroxy allylsilanes. nih.gov Another approach involves a tandem asymmetric Michael addition/cyclization of cyclic 1,3-dicarbonyl compounds to β,γ-unsaturated α-ketoesters catalyzed by a chiral phosphoric acid to construct enantioenriched tetrahydroxanthenones. rsc.org
Foundational Synthetic Routes and Key Reaction Steps
The construction of the tetrahydropyran ring system fundamentally relies on the formation of an ether linkage to close the six-membered ring. This is often achieved through intramolecular cyclization of a linear precursor containing a hydroxyl group and a reactive functional group, such as a double bond or a leaving group, at an appropriate distance.
Condensation Reactions Followed by Reductive or Cyclization Transformations
Condensation reactions are a cornerstone in the synthesis of tetrahydropyran derivatives. A common strategy is the Knoevenagel condensation, which can be followed by an electrocyclization protocol to form the 2H-pyran core. nih.gov For instance, the condensation of an enal with a 1,3-dicarbonyl compound generates a 1-oxatriene, which can then undergo a 6π-electrocyclization to form the pyran ring. nih.gov In some cases, the initial product of a condensation reaction may require subsequent reduction or further cyclization steps to yield the final saturated tetrahydropyran ring. For example, a one-pot synthesis of 2,2,4,6-tetrasubstituted 2H-pyrans has been developed from Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters, involving a phosphine-catalyzed condensation to a dihydrofuran intermediate, which then rearranges to the 2H-pyran. nih.gov
Interactive Data Table: Synthesis Precursors and Methods
| Precursor | Reagents and Conditions | Product |
| 6-Methylhept-5-en-2-one | 1. Ethynylmagnesium bromide | Dehydrolinalool |
| Dehydrolinalool | Formic acid, water, reflux | 2-Ethynyl-2,6,6-trimethyltetrahydro-2H-pyran |
| Linalool | Strong acid (e.g., sulfuric acid) | Linalool oxide (a tetrahydropyran derivative) scentree.co |
| α-Terpineol | Phenylselenyl chloride (PhSeCl) | Tetrahydropyran derivatives researchgate.net |
| Aldehydes (R1CHO and R2CHO) | 1. Silyl-stannane reagent, BITIP catalyst; 2. TMSOTf | cis or trans disubstituted pyrans nih.gov |
| Cyclic 1,3-dicarbonyl compounds and β,γ-unsaturated α-ketoesters | Chiral phosphoric acid | Enantioenriched 9-alkyl tetrahydroxanthenones rsc.org |
| Enal and 1,3-dicarbonyl compound | Knoevenagel condensation followed by electrocyclization | 2H-Pyran derivative nih.gov |
Ring-Closing Reactions for Tetrahydropyran Core Formation
The formation of the tetrahydropyran ring is often achieved through intramolecular cyclization reactions. These methods provide a powerful means to construct the cyclic ether core with varying degrees of stereocontrol.
Acid-Catalyzed Cyclization: Stereospecific Cyclization Mediated by (+)-10-Camphorsulfonic Acid (CSA)
Acid-catalyzed cyclization is a common strategy for the synthesis of tetrahydropyran rings. (+)-10-Camphorsulfonic acid (CSA), a chiral acid, is an effective catalyst for these transformations. nih.govwikipedia.org It can promote the stereoselective cyclization of appropriate acyclic precursors. For instance, the treatment of certain unsaturated alcohols with CSA can lead to the formation of the tetrahydropyran ring with a high degree of stereocontrol, influenced by the chiral nature of the catalyst. nih.govsigmaaldrich.com This method is particularly valuable in the synthesis of pseudoglycosides, where exclusive alpha-stereoselectivity has been achieved in the coupling of various alcohols and thiols with glucal. nih.govsigmaaldrich.com
Stereocontrolled Cyclodehydration of Functionalized 1,5-Diols for Substituted Tetrahydropyran Skeletons
The cyclodehydration of 1,5-diols presents a direct route to tetrahydropyran rings. This reaction involves the intramolecular removal of a water molecule to form the cyclic ether. The stereochemical outcome of the cyclization is dependent on the stereochemistry of the starting diol and the reaction conditions employed. google.com
Various catalysts have been developed to facilitate this transformation with high stereocontrol. For example, heteropoly acids have been shown to be effective catalysts for the cyclodehydration of 1,5-diols to yield tetrahydropyrans. nih.gov Additionally, ferrocenium-based catalysts have been utilized for the dehydrative cyclization of diols, offering a convenient route to substituted tetrahydrofurans, a related class of cyclic ethers. mdpi.com The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium (B1175870) nitrate (B79036) at room temperature also yields tetrahydrofuran (B95107) and tetrahydropyran derivatives with high yield and stereoselectivity. organic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving the desired stereoisomer of the substituted tetrahydropyran.
A notable application of this method is in the stereoselective cyclodehydration of 1,5-diols that contain a chiral tertiary alcohol, where the initial chirality can be retained in the final tetrahydropyran product. google.com
Intramolecular Palladium-Catalyzed Heck Reactions for Fused Tetrahydropyran Ring Construction
The intramolecular Heck reaction is a powerful tool in organic synthesis for the formation of cyclic compounds. wikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.orgprinceton.edu This methodology has been successfully applied to the construction of fused tetrahydropyran ring systems.
In a typical intramolecular Heck reaction for tetrahydropyran synthesis, a substrate containing both an alkene and a halide (or triflate) is treated with a palladium catalyst. The reaction proceeds through oxidative addition of the palladium(0) catalyst to the carbon-halide bond, followed by migratory insertion of the alkene into the newly formed carbon-palladium bond. Subsequent β-hydride elimination regenerates the palladium catalyst and yields the cyclized product. wikipedia.org The regioselectivity and stereoselectivity of the intramolecular Heck reaction can often be controlled by the choice of ligands, additives, and reaction conditions. This method has proven particularly useful in the synthesis of complex natural products containing tetrahydropyran moieties. nih.govacs.org
Industrial-Scale Production Methods for Tetrahydro-2H-pyran Derivatives
The large-scale synthesis of tetrahydropyran derivatives is crucial for their application in various fields, including the synthesis of complex molecules like maitotoxin. clockss.orgresearchgate.netjst.go.jp Efficient and scalable synthetic routes are necessary to produce these compounds in large quantities.
One approach to large-scale synthesis involves the use of continuous flow conditions. clockss.orgresearchgate.netjst.go.jp This technique offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. For instance, a method for the successive methylation and DIBALH reduction of a ketoester to produce a key intermediate for a tetrahydropyran derivative has been successfully developed under continuous flow conditions. clockss.org This allowed for the safe and efficient large-scale synthesis of the intermediate at room temperature. clockss.org
Another strategy for kilogram-scale synthesis of chiral tetrahydropyran derivatives involves asymmetric allylation catalyzed by an organocatalyst under solvent-free conditions. acs.org This process has been demonstrated to be effective without the need for silica (B1680970) gel chromatography purification, which is a significant advantage for industrial applications. acs.org
Enantioselective and Stereospecific Synthesis of this compound Derivatives
The biological activity of many tetrahydropyran-containing compounds is highly dependent on their stereochemistry. Therefore, the development of enantioselective and stereospecific methods for their synthesis is of paramount importance.
Chiral Pool Synthesis Strategies, Emphasizing Linalool-Derived Routes
Chiral pool synthesis is a strategy that utilizes readily available enantiopure starting materials from nature to synthesize complex chiral molecules. Linalool, a naturally occurring terpene alcohol, is a common chiral starting material for the synthesis of various compounds, including derivatives of this compound. nist.govnist.gov
The oxidation of linalool can lead to the formation of linalool oxides, which exist as furanoid and pyranoid isomers. The pyranoid form of linalool oxide is a derivative of this compound. The stereochemistry of the starting linalool dictates the stereochemistry of the resulting linalool oxide. For example, the acid-catalyzed cyclization of linalool can yield different stereoisomers of linalool oxide, including the cis- and trans-pyranoid forms. The specific reaction conditions and the chirality of the starting linalool are critical in determining the stereochemical outcome of the final product.
Biocatalytic Resolution Techniques: Lipase-Mediated Enantioselective Acetylation
Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high selectivity and mild reaction conditions offered by enzymes. mdpi.comnih.gov Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their derivatives. jocpr.comcore.ac.uk This technique relies on the differential reaction rates of the two enantiomers with the enzyme, allowing for the separation of a racemate into its constituent enantiomers. jocpr.com
Lipase-mediated enantioselective acetylation is a common strategy for resolving racemic alcohols. nih.gov In this process, a lipase (B570770) is used to catalyze the transfer of an acetyl group, typically from an acyl donor like vinyl acetate (B1210297), to one enantiomer of the alcohol, leaving the other unreacted. jocpr.commdpi.com This results in a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol, which can then be separated. The efficiency of this resolution is often high, yielding products with excellent enantiomeric excess (ee). mdpi.comnih.gov
For instance, the kinetic resolution of racemic 1-phenylethanol (B42297) using lipase-catalyzed acetylation is a well-established process. acs.org Similarly, various lipases, including those from Pseudomonas cepacia and Candida antarctica, have been successfully employed for the resolution of a range of secondary alcohols, yielding enantiopure alcohols and acetates. mdpi.comnih.gov The choice of lipase can be crucial, as different lipases can exhibit opposite enantioselectivities, a property that can be exploited to obtain both enantiomers of a compound in high purity. mdpi.com
Table 1: Lipase-Mediated Resolution of Racemic Alcohols
| Racemic Alcohol | Lipase | Acyl Donor | Product (Enantiomer) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| (±)-1-Phenylethanol | Lipase from Pseudomonas cepacia | Vinyl Acetate | (R)-1-Phenylethyl acetate | >99% | mdpi.com |
| (±)-1-Phenylethanol | Lipase from Pseudomonas cepacia | Vinyl Acetate | (S)-1-Phenylethanol | >99% | mdpi.com |
| rac-indanol | Lipase from Thermomyces lanuginosus | Vinyl Acetate | (S)-indanol | >99% | mdpi.com |
Asymmetric Construction of Chiral Tetrahydropyran-4-one Systems
The synthesis of chiral tetrahydropyran-4-ones is of significant interest due to their presence in various natural products. One powerful strategy involves organocatalytic cascade reactions. For example, a diastereo- and enantioselective Michael/Henry/ketalization sequence has been developed to construct highly functionalized tetrahydropyrans. nih.gov This multicomponent cascade reaction utilizes substrates like acetylacetone (B45752) or β-keto esters, β-nitrostyrenes, and alkynyl aldehydes. nih.gov
Employing a bifunctional quinine-based squaramide organocatalyst, this method can produce tetrahydropyrans with five contiguous stereocenters in moderate to good yields and with excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios (dr > 20:1) after a single crystallization. nih.gov The reaction proceeds through the formation of a Michael adduct, which then undergoes an intramolecular Henry reaction and subsequent ketalization to form the tetrahydropyran ring. nih.gov
Another approach involves the DDQ-mediated oxocarbenium ion generation followed by an intramolecular Prins cyclization. nih.gov This method allows for the concise synthesis of 2,6-cis-substituted tetrahydropyran-4-one derivatives. The process is initiated by the oxidation of an allylic or benzylic ether, which generates an oxocarbenium ion that is then trapped intramolecularly by an enol acetate. nih.gov
Synthesis of Enantiomerically Pure Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ols
The enantiomerically pure forms of tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ols are valuable chiral building blocks. One synthetic route to these compounds involves the lipase-mediated resolution of the corresponding racemic alcohol. mdpi.com The racemic alcohol itself can be prepared from dehydrolinalool, an industrial intermediate. mdpi.com
A notable large-scale resolution procedure utilizes two different lipases with opposite enantioselectivities, Novozym® 435 lipase and lipase AK, in the acetylation of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.com By sequentially using both enzymes, both enantiomers of the alcohol can be obtained with very high enantiomeric purity. These enantiopure alcohols can then serve as precursors for the stereoselective synthesis of both enantiomers of linaloyl oxide (2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran). mdpi.com The chemical formula for this compound is C10H18O2, with a molecular weight of 170.2487. nist.govnist.gov
Contemporary and Sustainable Synthetic Innovations
Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods for constructing complex molecules. The synthesis of tetrahydropyran rings has benefited significantly from such innovations.
Transition Metal-Catalyzed Processes for Tetrahydropyran Ring Formation
Transition metal catalysis offers a versatile and powerful platform for the formation of tetrahydropyran rings. bohrium.comrsc.org Various metals, including palladium, gold, and platinum, have been employed in cyclization reactions to construct the THP ring. bohrium.comorganic-chemistry.org
Palladium-catalyzed processes are particularly noteworthy. For instance, a strategy involving a palladium-catalyzed intramolecular allylic substitution has been used to create chiral tetrahydrofuran and tetrahydropyran derivatives. acs.org This method, when combined with an asymmetric Horner-Wadsworth-Emmons reaction, allows for the stereocontrolled synthesis of functionalized tetrahydropyrans. acs.org The stereochemistry of the final product can be controlled by the geometry of the Horner-Wadsworth-Emmons reaction and the stereospecificity of the palladium-catalyzed cyclization. acs.org Furthermore, palladium catalysis has been utilized in the synthesis of fused and tetracyclic pyran rings through intramolecular β-H elimination and C–H bond functionalization. researchgate.net
Gold and platinum catalysts have proven effective in the hydroalkoxylation of γ- and δ-hydroxy olefins, leading to the formation of tetrahydropyran rings under mild conditions. organic-chemistry.org These reactions tolerate a variety of functional groups. organic-chemistry.org
Table 2: Transition Metal-Catalyzed Tetrahydropyran Synthesis
| Catalyst System | Reaction Type | Substrate | Product | Reference |
|---|---|---|---|---|
| Pd(0) / Neocuproine | Intramolecular Allylic Substitution | Chiral allylic acetate | Chiral tetrahydropyran derivative | acs.org |
| Au(I) | Intramolecular Hydroalkoxylation | γ-Hydroxy allene | Tetrahydropyran derivative | organic-chemistry.org |
Regioselective C-H Bond Functionalization in Pyran Ring Synthesis
The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials. nih.gov While the C-H functionalization of the more reactive five-membered rings in fused heterocyclic systems is well-documented, achieving regioselectivity on the six-membered ring presents a greater challenge. mdpi.com
Despite the difficulties, methods for the regioselective C-H functionalization of the six-membered ring in systems like indoles have been developed. mdpi.com These often rely on the use of directing groups to position a metal catalyst in proximity to the target C-H bond. mdpi.com For example, palladium-catalyzed direct olefination at the C4 position of tryptophan derivatives has been achieved using a directing group strategy. mdpi.com
In the context of pyran ring synthesis, while direct C-H functionalization of the pyran ring itself is an emerging area, the principles of regioselective C-H activation are being applied to create complex molecules containing this motif. mdpi.com These strategies hold promise for developing novel and efficient routes to substituted tetrahydropyrans.
Conformational Analysis and Stereodynamics of Tetrahydro 2,2,6 Trimethyl 2h Pyran Systems
Theoretical and Computational Investigations
The three-dimensional structure and dynamic behavior of tetrahydropyran (B127337) rings are predominantly investigated through theoretical and computational chemistry. These methods provide deep insights into the molecule's conformational preferences and the energy barriers between different spatial arrangements.
Ab initio molecular orbital theory is a powerful computational method used to study the conformations of cyclic ethers like tetrahydropyran. This approach solves the Schrödinger equation without empirical data, providing fundamental insights into molecular structure and energetics. Studies on the parent tetrahydro-2H-pyran have employed various basis sets, including 3-21G, 6-31G(d), 6-31G(d,p), and 6-311G(d,p), to calculate the energies of its principal conformers. montclair.edu These calculations consistently identify the chair conformation as the most stable form, with other higher-energy conformers such as the boat and twist forms representing local minima on the potential energy surface. montclair.edu
Density Functional Theory (DFT) has become a primary tool for exploring the conformational landscapes of tetrahydropyran systems. It offers a balance between computational cost and accuracy, making it suitable for calculating the properties of various conformers. Methods such as B3LYP, B3PW91, and B3P86, combined with different basis sets, have been extensively used to model the tetrahydropyran ring. montclair.edu These DFT calculations provide a detailed picture of the relative energies of different conformations and the transition states that connect them.
Computational studies on tetrahydro-2H-pyran reveal a well-defined hierarchy of conformational stabilities. The chair conformation is the global energy minimum. Other conformers like the boat, twist, half-chair, and sofa are significantly higher in energy. The energy difference (ΔE) between the most stable chair form and the higher-energy twist and boat conformers has been calculated using various levels of theory. montclair.edu For instance, the energy gap between the chair and the 2,5-twist conformer is reported to be in the range of 5.8 to 6.1 kcal/mol, while the gap to the 1,4-boat conformer is approximately 6.2 to 7.2 kcal/mol, depending on the computational method used. montclair.edu
Table 1: Calculated Energy Differences (ΔE) of Tetrahydro-2H-pyran Conformers Relative to the Chair Conformation Data sourced from reference montclair.edu
| Computational Method | Basis Set | ΔE (Twist) (kcal/mol) | ΔE (Boat) (kcal/mol) |
|---|---|---|---|
| HF | 6-31G(d) | 5.92 | 6.72 |
| MP2 | 6-31G(d) | 5.78 | 6.76 |
| B3LYP | 6-31G(d) | 5.84 | 6.23 |
| SVWN | 6-31G(d) | 6.71 | 6.97 |
Beyond simple energy calculations, DFT methods allow for the determination of key thermodynamic properties for each conformer. By calculating vibrational frequencies, it is possible to derive the standard enthalpies (ΔH°), entropies (ΔS°), and Gibbs free energies (ΔG°) of the different conformational states. montclair.edu These values are crucial for understanding the equilibrium populations of conformers at different temperatures. The Gibbs free energy, which incorporates both enthalpy and entropy, is the ultimate determinant of conformational preference under thermodynamic equilibrium.
The conversion from one conformation to another, such as from a chair to a boat, does not occur directly but proceeds through high-energy transition states. Computational methods are essential for locating and characterizing these transient structures. For the tetrahydropyran ring, the interconversion between the chair and the twist conformation is shown to proceed through a half-chair transition state. nih.gov Calculations have determined that the energy barrier for this process—the energy of the transition state relative to the chair conformer—is approximately 11 kcal/mol for the parent tetrahydropyran. montclair.edu This relatively high barrier is why the chair conformation is conformationally stable at room temperature.
Stereoelectronic effects, including hyperconjugation, play a critical role in the structure and reactivity of tetrahydropyran rings. Hyperconjugation involves the interaction of filled orbitals (e.g., lone pairs on the ring oxygen) with adjacent empty antibonding orbitals (σ). These interactions can stabilize specific conformations. For example, in substituted tetrahydropyrans, the anomeric effect, which is the preference of an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, is often explained by a hyperconjugative interaction between an oxygen lone pair and the σ orbital of the C-substituent bond. nih.gov However, there is ongoing scientific discussion, with some computational studies suggesting that electrostatic interactions, rather than hyperconjugation, are the dominant cause of the anomeric effect. nih.gov Computational studies on related systems have also shown that the nature of substituents can significantly influence hyperconjugative stabilization within the ring. nih.gov
Density Functional Theory (DFT) Calculations for Conformational Landscapes
Advanced Spectroscopic Methodologies for Conformational and Stereochemical Assignments
The elucidation of the three-dimensional structure and conformational preferences of substituted tetrahydropyrans, such as Tetrahydro-2,2,6-trimethyl-2H-pyran, relies heavily on a suite of advanced spectroscopic techniques. These methods provide critical insights into the stereochemical relationships and dynamic behavior of these cyclic ethers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of organic molecules, including substituted tetrahydropyrans. Both ¹H and ¹³C NMR provide a wealth of information regarding the relative orientation of substituents on the pyran ring. Key parameters such as chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs) are instrumental in assigning the axial or equatorial disposition of the methyl groups and other substituents.
For instance, in cis- and trans-isomers of substituted tetrahydropyrans, the chemical shifts of the ring protons and carbons are highly dependent on their spatial arrangement. Axial protons typically resonate at a higher field (lower δ value) compared to their equatorial counterparts due to anisotropic effects. Furthermore, the magnitude of the coupling constants between adjacent protons is a powerful diagnostic tool. Generally, a large coupling constant (J ≈ 8-13 Hz) is indicative of a diaxial relationship, while smaller coupling constants (J ≈ 2-5 Hz) suggest axial-equatorial or diequatorial arrangements.
In the specific case of this compound, the presence of gem-dimethyl groups at the C2 position simplifies some aspects of the ¹H NMR spectrum while introducing fixed conformational constraints. The stereochemical analysis would focus on the relative orientation of the C6-methyl group. NOE experiments can be particularly informative, as the spatial proximity between protons that are close in space but not necessarily bonded will result in a measurable NOE effect. For example, an NOE between an axial C6-methyl group and the axial protons at C3 and C5 would provide strong evidence for its axial orientation.
Computational methods, such as the GIAO-NMR method, can be used in conjunction with experimental data to predict NMR chemical shifts for different possible stereoisomers, aiding in the correct assignment. rsc.org The DP4+ analysis is another computational tool that helps in the stereochemical assignment of complex molecules by comparing experimental and calculated NMR data.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Axial and Equatorial Protons in a Tetrahydropyran Ring
| Proton Position | Typical Chemical Shift (δ) Range (ppm) |
| Axial | Lower δ (Higher Field) |
| Equatorial | Higher δ (Lower Field) |
Table 2: Typical Proton-Proton Coupling Constants (J) in a Tetrahydropyran Ring
| Proton Relationship | Typical Coupling Constant (J) Range (Hz) |
| Axial-Axial | 8 - 13 |
| Axial-Equatorial | 2 - 5 |
| Equatorial-Equatorial | 2 - 5 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is highly effective for separating and identifying isomers of volatile compounds like this compound.
In a GC-MS analysis, the different stereoisomers of the compound will often have slightly different retention times on the GC column, allowing for their separation. Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process leads to the formation of a molecular ion (M⁺) and a series of fragment ions.
The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used for structural elucidation. For cyclic ethers like tetrahydropyrans, fragmentation often occurs alpha to the oxygen atom. libretexts.org The specific fragmentation pathways can be influenced by the stereochemistry of the molecule. While diastereomers often produce very similar mass spectra, subtle differences in the relative abundances of certain fragment ions can sometimes be used for differentiation.
For complex mixtures, the derivatization of the analytes, for example, by trimethylsilylation, can improve their chromatographic behavior and lead to more characteristic fragmentation patterns, aiding in their identification. nist.govnih.govnih.gov
The NIST Chemistry WebBook provides mass spectral data for various tetrahydropyran derivatives, which can be used as a reference for identifying unknown compounds. For instance, the mass spectrum of 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl- is available in the database. nist.gov
Table 3: Common Fragment Ions in the Mass Spectra of Tetrahydropyran Derivatives
| m/z (mass-to-charge ratio) | Possible Fragment Structure/Loss |
| M⁺ | Molecular Ion |
| M-15 | Loss of a methyl group (•CH₃) |
| M-43 | Loss of a propyl group (•C₃H₇) or an acetyl group (CH₃CO•) |
| Various | Ring-opening and subsequent fragmentation products |
Infrared (IR) spectroscopy is a valuable tool for the structural confirmation of organic compounds by identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum is characterized by the presence of specific absorption bands corresponding to the vibrations of its chemical bonds.
The most prominent features in the IR spectrum of a tetrahydropyran derivative are the C-O-C stretching vibrations of the ether linkage, which typically appear in the region of 1150-1050 cm⁻¹. The exact position of this band can be influenced by the ring conformation and substitution pattern. Additionally, the spectrum will show characteristic C-H stretching vibrations for the methyl and methylene (B1212753) groups in the 2950-2850 cm⁻¹ region, and C-H bending vibrations around 1470-1365 cm⁻¹.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C-O-C (Ether) | Stretching | 1150 - 1050 |
| C-H (Alkyl) | Stretching | 2950 - 2850 |
| C-H (Alkyl) | Bending | 1470 - 1365 |
Intrinsic and Extrinsic Factors Governing Conformation and Stability
The presence and orientation of alkyl substituents have a profound impact on the conformation of the tetrahydropyran ring. In an unsubstituted tetrahydropyran, the chair conformation is the most stable. When substituents are introduced, they can occupy either axial or equatorial positions.
Generally, bulky substituents prefer to occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. In this compound, the gem-dimethyl group at the C2 position introduces significant conformational constraints. One of the methyl groups at C2 will be axial, and the other equatorial. The conformational preference of the C6-methyl group will then be influenced by its interaction with the other ring substituents and the ring oxygen.
The relative stability of different conformations can be influenced by the size and nature of the alkyl groups. The synthesis of various cis- and trans-disubstituted tetrahydropyrans has shown that the stereochemical outcome of reactions can be directed by the preference for chair-like transition states where bulky groups occupy equatorial positions. nih.gov
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in tetrahydropyran) to favor an axial orientation, despite the potential for increased steric hindrance. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring heteroatom (oxygen) and the antibonding σ* orbital of the C-substituent bond when the substituent is in the axial position.
Studies on 2-substituted tetrahydropyrans have shown that the magnitude of the anomeric effect depends on the nature of the substituent. rsc.orgpsu.edu For instance, with substituents like -Cl, -OH, and -OMe, a significant anomeric effect is observed. rsc.orgpsu.edu However, for an -NHMe group, a "reverse anomeric effect" has been reported, where the equatorial conformation is favored. psu.edu The anomeric effect is also influenced by the solvent, with polar solvents tending to reduce its magnitude. dypvp.edu.in
The interplay between steric effects and stereoelectronic effects like the anomeric effect ultimately determines the most stable conformation of a substituted tetrahydropyran. nih.gov
Characterization of Barriers to Ring Inversion in Tetrahydropyran Derivatives
The tetrahydropyran ring, a common structural motif in a variety of natural products and synthetic compounds, is not planar and exists predominantly in a chair conformation, similar to cyclohexane. This chair conformation can undergo a process of ring inversion, also known as a ring flip, where one chair conformer converts into another. This process involves the interchange of axial and equatorial substituent positions. The energy required to overcome the torsional and steric strain during this conversion is known as the barrier to ring inversion.
For the parent compound, tetrahydropyran, the free energy barrier (ΔG‡) for ring inversion has been determined to be approximately 9.9 kcal/mol at -65 °C. This value is quite similar to that of cyclohexane, indicating that the replacement of a methylene group with an oxygen atom does not dramatically alter the fundamental energetics of the ring inversion process.
The introduction of substituents onto the tetrahydropyran ring, as in the case of This compound , significantly influences the conformational preferences and the dynamics of ring inversion. The presence of methyl groups introduces steric interactions that can raise or lower the energy barrier to inversion and affect the equilibrium between the two chair conformers.
In This compound , the C2 position is geminally disubstituted with two methyl groups, and the C6 position bears a single methyl group. The gem-dimethyl group at the C2 position introduces significant steric strain. One of the methyl groups will necessarily be in a more sterically hindered axial position in any chair conformation, leading to 1,3-diaxial interactions. This inherent strain can influence the relative energies of the ground state and transition state of the ring inversion process.
The precise quantification of the ring inversion barrier in This compound would necessitate dedicated experimental studies, such as dynamic nuclear magnetic resonance (NMR) spectroscopy at variable temperatures, or high-level computational modeling. Such studies would allow for the determination of the coalescence temperature of specific proton signals, from which the rate of inversion and the corresponding free energy of activation (ΔG‡) can be calculated.
The following table provides the known barrier to ring inversion for the parent tetrahydropyran, which serves as a baseline for understanding the energetics in its substituted derivatives.
| Compound | Barrier to Ring Inversion (ΔG‡) (kcal/mol) | Temperature (°C) |
| Tetrahydropyran | 9.9 | -65 |
Data for Tetrahydropyran serves as a reference point in the absence of specific data for this compound.
Reactivity and Derivatization Pathways of Tetrahydro 2,2,6 Trimethyl 2h Pyran Derivatives
Chemoselective Transformations and Rearrangement Reactions
Chemoselectivity in the transformation of tetrahydropyran (B127337) derivatives is crucial for their synthetic utility. This involves the selective reaction of one functional group in the presence of others. Rearrangement reactions also play a key role, allowing for significant alterations to the carbon skeleton.
The oxidation of aldehydes is a fundamental transformation in organic chemistry. In the context of tetrahydropyran systems, the oxidation of a carbaldehyde substituent can lead to valuable downstream products. For instance, tetrahydropyran-2-carbaldehyde, a related but distinct compound, can be synthesized through the oxidation of the corresponding alcohol, (R)-3,4-dihydro-2H-pyran-2-methanol. This oxidation is efficiently achieved using reagents like bis(acetoxy)iodobenzene (BAIB) in the presence of a TEMPO catalyst, affording the aldehyde in high yield.
While direct oxidative rearrangements of Tetrahydro-2,2,6-trimethyl-2H-pyran carbaldehydes to furan-based lactols are not extensively documented in readily available literature, the conversion of pyran systems to furans is a known transformation. Generally, the synthesis of furans can be achieved through various routes, including the Paal-Knorr synthesis from 1,4-diketones or the ring contraction of pyrylium (B1242799) salts. pharmaguideline.com The latter proceeds via oxidation to form 2-acylfurans, indicating that oxidative conditions can facilitate such ring system changes. pharmaguideline.com The conversion of carbohydrate-derived platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into a wide array of furan (B31954) derivatives is a cornerstone of modern biorefinery strategies. mdpi.com These transformations often involve catalytic oxidation, hydrogenation, or etherification, highlighting the versatility of the furan ring system which can be accessed from cyclic ether precursors. mdpi.com
| Reactant Class | Reaction Type | Reagents/Conditions | Product Class |
| Tetrahydropyran Alcohols | Oxidation | TEMPO/BAIB, DCM | Tetrahydropyran Carbaldehydes |
| Pyrylium Salts | Oxidative Ring Contraction | H₂O₂/HClO₄ | 2-Acylfurans |
This table presents generalized reactions for tetrahydropyran and related systems based on available literature.
Functionalization and Synthetic Modifications
The functionalization of the this compound scaffold is key to its use as a building block in synthesis. This includes the introduction of new functional groups and the formation of new carbon-carbon bonds.
The presence of a hydroxyl group on the tetrahydropyran ring allows for straightforward etherification and esterification reactions. These reactions are fundamental for creating derivatives with altered polarity, and for installing protecting groups or linkers for further synthetic elaboration. For example, the natural product α-Bisabolol oxide A, which contains a hydroxylated this compound core structure, demonstrates the natural occurrence of such functionalized scaffolds. nist.gov
Synthetic strategies often rely on the intramolecular cyclization of precursors to form the tetrahydropyran ring, which can involve an esterification step followed by a reductive cyclization to generate a 2-hydroxypyran motif. organic-chemistry.org These hydroxylated intermediates are then amenable to standard etherification protocols (e.g., Williamson ether synthesis) or esterification with acyl chlorides or anhydrides to yield the desired products.
Carbon-carbon bond formation is a central theme in organic synthesis. For tetrahydropyran intermediates bearing a ketone or aldehyde functionality, classic olefination reactions such as the Wittig and Julia-Kocienski reactions are powerful tools for introducing new carbon-carbon double bonds.
The Wittig reaction transforms a ketone or aldehyde into an alkene by reacting it with a phosphorus ylide (phosphorane). organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, leading to the formation of a new C=C bond and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.comlibretexts.org The stereochemical outcome (E/Z selectivity) of the Wittig reaction is highly dependent on the nature of the ylide used. organic-chemistry.org A ketone function on the this compound ring, such as in 2,2,6-trimethyl-6-vinyl tetrahydro-3-pyrone, could theoretically undergo a Wittig reaction to introduce an exocyclic double bond. thegoodscentscompany.com Pyran-based Wittig reagents have also been developed for the homologation of aldehydes. rsc.org
The Julia-Kocienski olefination is a modified version of the Julia olefination that provides a highly stereoselective route to trans-alkenes. alfa-chemistry.com It involves the reaction of an aldehyde with a heteroaryl sulfone, typically a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, in a one-pot procedure. alfa-chemistry.comorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it valuable in the late stages of natural product synthesis. researchgate.netresearchgate.net While introducing a double bond onto a complex scaffold can be challenging, the Julia-Kocienski reaction has been successfully employed, although sometimes with issues of stereoselectivity depending on the substrate. nih.gov For a this compound intermediate with an aldehyde group, this reaction would be a prime candidate for creating a trans-disubstituted alkene.
| Olefination Reaction | Carbonyl Substrate | Reagent | Key Features |
| Wittig Reaction | Aldehyde or Ketone | Phosphorus Ylide (R₃P=CR'R'') | Forms C=C bond; stereoselectivity depends on ylide stability. organic-chemistry.org |
| Julia-Kocienski Olefination | Aldehyde | Heteroaryl Sulfone (e.g., BT- or PT-sulfone) | One-pot procedure; generally high E-selectivity for trans-alkenes. alfa-chemistry.comorganic-chemistry.org |
This table summarizes two key carbon-carbon bond-forming reactions applicable to functionalized tetrahydropyran intermediates.
Natural Occurrence and Biosynthetic Pathways of Pyranoid Compounds with Tetrahydro 2,2,6 Trimethyl 2h Pyran Moieties
Identification of Pyranoid Structures in Natural Isolates and Biological Systems (e.g., Terpenes, Plant Metabolites)
Pyranoid compounds featuring the tetrahydro-2,2,6-trimethyl-2H-pyran moiety are predominantly found as constituents of essential oils and as metabolites in a wide array of plant species. These compounds are often isomers of the more common furanoid linalool (B1675412) oxides and contribute significantly to the aromatic and flavor profiles of many plants.
One of the most well-known examples is pyranoid linalool oxide , which exists as cis and trans isomers. It has been identified in a variety of plants, including:
Aloe africana nih.gov
Tanacetum vulgare (Tansy) nih.gov
Chamaecyparis obtusa (Hinoki cypress) nih.gov
Osmanthus species, where it contributes to the characteristic floral aroma. nih.gov
Kiwifruit (Actinidia species) flowers. acs.org
Tea (Camellia sinensis), where it is a component of oolong and black tea aroma. acs.org
Aspergillus niger , a fungus known to biotransform linalool into its oxide forms. nih.gov
In addition to the monoterpenoid linalool oxides, sesquiterpenoids containing a tetrahydropyran (B127337) ring have also been identified. For instance, bisabolol oxide A , a derivative of the sesquiterpene alcohol α-bisabolol, contains a cyclic ether structure. While the exact ring structure can vary, related compounds are found in German chamomile (Matricaria recutita). The biotransformation of α-bisabolol by certain fungi can lead to the formation of such oxides. nih.gov
Furthermore, nerolidol-type sesquiterpenoids isolated from soil bacteria like Streptomyces scopuliridis have been shown to possess a tetrahydropyran ring structure.
The following interactive table summarizes some of the natural sources where pyranoid compounds with the this compound moiety have been identified.
Interactive Data Table: Natural Sources of Pyranoid Compounds
| Natural Source | Compound Class | Specific Compound(s) |
| Aloe africana | Monoterpenoid | Pyranoid linalool oxide nih.gov |
| Tanacetum vulgare | Monoterpenoid | Pyranoid linalool oxide nih.gov |
| Chamaecyparis obtusa | Monoterpenoid | Pyranoid linalool oxide nih.gov |
| Osmanthus species | Monoterpenoid | Pyranoid linalool oxide nih.gov |
| Actinidia species (Kiwifruit) | Monoterpenoid | Pyranoid linalool oxide acs.org |
| Camellia sinensis (Tea) | Monoterpenoid | Pyranoid linalool oxide acs.org |
| Aspergillus niger | Monoterpenoid | Pyranoid linalool oxide nih.gov |
| Matricaria recutita (German Chamomile) | Sesquiterpenoid | Bisabolol oxide A (related structure) nih.gov |
| Streptomyces scopuliridis | Sesquiterpenoid | Nerolidol-type sesquiterpenoid with THP ring |
Elucidation of Biosynthetic Routes Originating from Terpenic Alcohols
The biosynthesis of pyranoid compounds with the this compound skeleton predominantly originates from acyclic terpenic alcohols through intramolecular cyclization reactions. The primary precursors are the monoterpene alcohol linalool and the sesquiterpene alcohol nerolidol (B1678203) .
The general biosynthetic pathway for terpenoids begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net These precursors are then assembled into larger acyclic isoprenoid diphosphates, such as geranyl diphosphate (GPP, C10) and farnesyl diphosphate (FPP, C15), by prenyltransferase enzymes. researchgate.net
Terpene synthases (TPSs) then catalyze the conversion of these diphosphate precursors into a vast array of cyclic and acyclic terpenes. For the formation of the precursor alcohols, linalool synthase and nerolidol synthase convert GPP and FPP, respectively, into linalool and nerolidol.
The subsequent formation of the tetrahydropyran ring from these alcohols is a critical step. The proposed biosynthetic route for pyranoid linalool oxide involves the following key steps:
Epoxidation: The 6,7-double bond of linalool is epoxidized to form 6,7-epoxy-linalool .
Intramolecular Cyclization: The epoxide then undergoes an intramolecular nucleophilic attack by the hydroxyl group at C-3, leading to the formation of the six-membered tetrahydropyran ring. This acid-catalyzed or enzyme-mediated cyclization results in the formation of pyranoid linalool oxide.
A similar pathway is proposed for the formation of tetrahydropyran-containing sesquiterpenoids from nerolidol, where an analogous epoxidation and subsequent intramolecular cyclization would occur.
Enzymatic Mechanisms in the Formation of Naturally Occurring Tetrahydropyran Structures
The formation of tetrahydropyran rings from terpenic alcohols is not a spontaneous process in biological systems but is catalyzed by specific enzymes. The key enzymatic step is the initial oxidation of the precursor alcohol.
For the biosynthesis of pyranoid linalool oxide , the epoxidation of linalool is primarily mediated by cytochrome P450 monooxygenases (CYPs) . These enzymes are a large and diverse group of heme-thiolate proteins that catalyze the oxidation of a wide range of substrates.
In Arabidopsis thaliana flowers, the cytochrome P450 enzyme CYP76C1 has been identified as a major linalool metabolizing oxygenase. It catalyzes the oxidation of linalool, leading to the formation of various linalool oxides, including the pyranoid form. Studies with recombinant human cytochrome P450 enzymes have also shown that CYP2D6 can catalyze the epoxidation of linalool, which subsequently rearranges to form both furanoid and pyranoid linalool oxides. The enzymatic reaction proceeds through the formation of an electrophilic 6,7-epoxy-linalool intermediate.
In the case of sesquiterpenoids, the enzymatic formation of tetrahydropyran rings is less clearly defined. While terpene synthases are responsible for the initial cyclization of FPP to various sesquiterpene skeletons, the subsequent oxidation and cyclization to form pyranoid structures often involve other enzyme classes. For instance, the biotransformation of α-bisabolol to bisabolol oxides has been observed in fungi like Aspergillus niger and Glomerella cingulata. nih.gov This suggests that microbial enzymes, likely oxidoreductases such as CYPs, are involved in the process.
While dedicated "tetrahydropyran synthases" acting on acyclic terpene alcohols have not been extensively characterized, the available evidence strongly points to a two-step mechanism involving an initial epoxidation by a cytochrome P450 enzyme, followed by either a spontaneous or enzyme-assisted intramolecular cyclization to form the stable tetrahydropyran ring.
Applications in Complex Organic Synthesis: Chiral Building Blocks and Synthetic Intermediates
Role of Tetrahydro-2,2,6-trimethyl-2H-pyran Derivatives in Natural Product Total Synthesis (e.g., Linaloyl Oxide, Saponaceolides)
The structural framework of this compound is a recurring motif in numerous natural products, making its derivatives invaluable starting points for total synthesis. A prime example is the synthesis of linaloyl oxide. The enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol serve as key chiral building blocks for the stereoselective synthesis of natural terpenes. nih.govnih.gov One successful approach involves the stereospecific acid-catalyzed cyclization of chiral epoxides derived from (R)- and (S)-linalool to construct the core tetrahydropyran (B127337) ring. nih.gov This strategy highlights the use of readily available natural products from the chiral pool to generate complex heterocyclic structures.
Another powerful method for obtaining enantiomerically pure intermediates is through enzyme-mediated kinetic resolution. A large-scale resolution of racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol has been achieved using two different lipases with opposite enantioselectivity. nih.gov This dual-enzyme system efficiently separates the enantiomers, both of which were subsequently used in the first stereoselective total synthesis of both enantiomers of the natural flavor compound, linaloyl oxide (2,2,6-trimethyl-6-vinyltetrahydro-2H-pyran). nih.gov
While direct synthesis of saponaceolides from this compound is not extensively documented, the broader family of substituted tetrahydropyrans is fundamental to the synthesis of many complex polyketide natural products. Methodologies such as hetero-Diels-Alder reactions, Prins cyclizations, and oxa-Michael additions are routinely employed to forge the THP rings found in macrolides like neopeltolide (B1256781) and lasonolide A. nih.govscispace.com These strategies underscore the versatility of the tetrahydropyran scaffold in constructing the core structures of potent antitumor and antiproliferative agents. nih.govscispace.com
Table 1: Synthesis of Natural Products Using Tetrahydropyran Intermediates
| Natural Product | Key Intermediate/Synthon | Synthetic Strategy |
|---|---|---|
| Linaloyl Oxide | (R)- and (S)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol | Lipase-mediated kinetic resolution; Stereospecific cyclization of chiral epoxides derived from linalool (B1675412). nih.gov |
| Neopeltolide | 2,6-cis-substituted tetrahydropyran-4-one derivatives | Intermolecular Prins cyclization; Hetero-Diels-Alder cycloaddition; Oxa-Michael addition. nih.gov |
Utilization in the Enantioselective Preparation of Flavor and Fragrance Compounds
The specific stereochemistry of a chiral molecule can dramatically influence its sensory properties, and this is particularly true for flavor and fragrance compounds. The this compound skeleton is found in several important aroma compounds where enantiomeric purity is critical for the desired olfactory profile. nist.gov
The enantioselective synthesis of linaloyl oxide is a clear demonstration of this principle. nih.gov Linaloyl oxide, also known as 2,2,6-trimethyl-6-vinyltetrahydropyran, is a naturally occurring fragrance ingredient found in citrus fruits and wine, noted for its fresh, herbal, and rosemary-like notes. researchgate.netresearchgate.net The synthesis of its specific enantiomers from chiral precursors like (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol allows for the production of nature-identical flavorings with high fidelity. nih.govnist.gov
Beyond linaloyl oxide, other tetrahydropyran derivatives are mainstays in the fragrance industry. For instance, Florol®, chemically known as 4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol, is a synthetic compound that imparts a fresh lily-of-the-valley nuance to perfumes and consumer products. nih.gov Its synthesis is often achieved via a Prins reaction, showcasing another important route to functionalized tetrahydropyrans. nih.gov The development of stereoselective methods to access these compounds is driven by the need for pure, high-impact fragrance materials. nist.gov
Table 2: this compound Derivatives in Flavors & Fragrances
| Compound Name | Chemical Name | Common Use/Odor Profile |
|---|---|---|
| Linaloyl Oxide (pyranoid) | 2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran | Fresh, herbal, rosemary notes; Found in citrus and wine. researchgate.netresearchgate.net |
| Florol® | 4-Methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol | Lily-of-the-valley, fresh, floral notes. nih.gov |
Development of Tetrahydropyran Derivatives as Versatile Intermediates for Pharmaceutical and Agrochemical Synthesis
The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products with potent biological activity. nih.gov Consequently, synthetic derivatives of this ring system are actively developed as intermediates for novel therapeutic agents. Research has shown that fusing the tetrahydropyran core with other heterocyclic systems can lead to compounds with significant bioactivity.
For example, novel polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have been synthesized and evaluated as potential anticancer agents. researchgate.net In this work, the core structure was built using an Achmatowicz oxidative cyclization. Specific derivatives from this library demonstrated potent and selective antiproliferative activity against the SK-BR-3 breast cancer cell line, with IC50 values in the nanomolar range (0.15 to 0.21 μM). researchgate.net Importantly, these compounds were significantly less toxic to normal breast cells, indicating a favorable therapeutic window and marking them as promising leads for further development. researchgate.net
While specific applications in agrochemicals are less commonly cited for this compound itself, the broader class of pyran-2-one derivatives are recognized as powerful building blocks for a wide range of heterocyclic compounds with potential biological properties. google.comorganic-chemistry.org The reactivity of the pyran-2-one core allows for its elaboration into diverse structures, including those fused to rings like thiophene, pyridine, and imidazole, which are common in agrochemical design. google.com Furthermore, the tetrahydropyran motif is a key component in the synthesis of liquid crystal compounds, demonstrating its utility in advanced materials. nih.gov
Table 3: Bioactive Derivatives and Advanced Intermediates from Tetrahydropyran Scaffolds
| Derivative Class | Synthetic Core Method | Target Application |
|---|---|---|
| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-ones | Achmatowicz Oxidative Cyclization | Anticancer agents (e.g., against SK-BR-3 breast cancer cell line). researchgate.net |
Advancement of Chiral Synthons Derived from Tetrahydropyran Scaffolds
The creation of complex, stereochemically defined molecules relies heavily on the availability of chiral synthons—small, enantiomerically pure molecules that can be incorporated into a larger structure. The tetrahydropyran scaffold is an excellent platform for developing such building blocks. nih.gov Naturally derived carbohydrates, for instance, serve as intrinsic chiral synthons for the diastereoselective synthesis of C-glycosylated benzopyrans and benzopyrones, which are highly significant in medicinal chemistry. nih.gov
Derivatives such as (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol are explicitly referred to as potential chiral building blocks for the stereoselective synthesis of natural terpenes. nih.govnih.gov The ability to synthesize and separate the enantiomers of such alcohols provides access to both stereochemical series of a target natural product. nih.gov The advancement in this area focuses on developing efficient and scalable methods to produce these synthons. Strategies include leveraging the existing chirality of natural products like linalool, employing enzymatic resolutions, and developing novel asymmetric cyclization reactions. nih.govmdpi.com These chiral tetrahydropyran-based scaffolds are crucial for building molecular complexity with high precision, enabling the synthesis of molecules for drug discovery and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
